molecular formula C22H29N5O4 B7774010 MFCD05699759

MFCD05699759

Cat. No.: B7774010
M. Wt: 427.5 g/mol
InChI Key: IRZILJYKBXLHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05699759 is a chemical compound cataloged under the MDL number system, commonly used for referencing research chemicals. Such compounds are typically utilized in pharmaceutical intermediates, catalysis, or material science .

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,4-6,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZILJYKBXLHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05699759 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the hydroxy and methylphenoxy groups: This step involves the selective functionalization of the purine core using reagents such as phenols and alkyl halides under basic conditions.

    Attachment of the piperidinyl group: This is typically done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction rates, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD05699759 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

MFCD05699759 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05699759 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating receptor activity and influencing downstream signaling pathways.

    Inhibiting enzymes: Blocking enzyme activity and altering metabolic processes.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) 5,6-Dimethoxy-1-indanone (MFCD00003790) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (MFCD00039227)
Molecular Formula Not reported C₆H₅BBrClO₂ C₁₁H₁₂O₃ C₁₀H₉F₆O
Molecular Weight 235.27 g/mol 192.21 g/mol 202.17 g/mol
Polar Surface Area 40.46 Ų 38.7 Ų 17.1 Ų
Log S (Solubility) -2.99 (Soluble: 0.24 mg/mL) Not reported -3.12 (Moderately soluble)
Bioavailability 0.55 (Moderate) High GI absorption 0.55 (Moderate)
Key Functional Groups Likely halide/boronate Boronic acid, Br, Cl substituents Methoxy, ketone Trifluoromethyl, ketone

Key Observations:

  • Functional Group Diversity : this compound likely shares reactivity with halides or boronic acids, as seen in MFCD13195646 (boronic acid derivative) and MFCD00039227 (fluorinated ketone). These groups enable cross-coupling reactions or fluorophoric applications .
  • Solubility and Bioavailability : Boronic acid derivatives (e.g., MFCD13195646) exhibit moderate solubility and bioavailability, suggesting this compound may require formulation optimization for drug delivery .

Comparison with Functionally Similar Compounds

Compounds with overlapping applications (e.g., catalysis, medicinal chemistry) are compared below.

Table 2: Functional and Industrial Relevance

Compound Primary Use Synthesis Method (Key Steps) Industrial Relevance
This compound Hypothesized: Catalysis or intermediate Not reported Likely niche applications in specialty chemicals
2-(4-Nitrophenyl)benzimidazole (MFCD00003330) Photocatalysis, OLED materials A-FGO-catalyzed cyclization in THF, 98% yield Sustainable catalysis, green chemistry
3'-(Trifluoromethyl)acetophenone (MFCD00039227) Fluorinated drug synthesis Pd-catalyzed coupling, silica gel purification Pharmaceutical intermediates
4-Methylbenzenesulfonohydrazide (this compound analog) Polymer stabilizers Methanol reflux with sulfonyl chloride, 95% purity Plastics, resins

Key Findings:

  • Pharmaceutical Utility : Fluorinated analogs (e.g., MFCD00039227) demonstrate the importance of trifluoromethyl groups in enhancing metabolic stability, a trait this compound could emulate .

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